molecular formula C19H22N2O4S B2616912 2-(3,4-DIMETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE CAS No. 329221-72-9

2-(3,4-DIMETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B2616912
CAS No.: 329221-72-9
M. Wt: 374.46
InChI Key: OBTRHSACGAHRDM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a heterocyclic compound featuring a seven-membered cycloheptathiophene ring system. The structure includes:

  • A 3,4-dimethoxybenzamido group at position 2, contributing electron-donating methoxy substituents.

This compound belongs to a broader class of bicyclic thiophene derivatives, which are of interest in medicinal chemistry due to their structural diversity and bioactivity .

The compound is cataloged under multiple identifiers (e.g., ZINC29065, STK390738), indicating its inclusion in chemical libraries for drug discovery screening .

Properties

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-24-13-9-8-11(10-14(13)25-2)18(23)21-19-16(17(20)22)12-6-4-3-5-7-15(12)26-19/h8-10H,3-7H2,1-2H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTRHSACGAHRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step reactions starting from simple precursors. One common approach is the condensation of 3,4-dimethoxybenzoyl chloride with 4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of 3,4-dimethoxybenzoic acid and the corresponding amine.

    Esterification: The carboxamide group can react with alcohols in the presence of an acid catalyst to form esters.

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.

    Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid) under reflux conditions.

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Major Products Formed

    Hydrolysis: 3,4-Dimethoxybenzoic acid and the corresponding amine.

    Esterification: Esters of 3,4-dimethoxybenzamido-cycloheptathiophene.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential pharmacological activities , including:

  • Anti-inflammatory properties : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways.
  • Antimicrobial effects : The compound has shown activity against various bacterial strains.
  • Anticancer activity : It has been evaluated for its ability to inhibit the proliferation of cancer cells, particularly in non-small cell lung cancer models.

Case Study: Anticancer Efficacy

A study assessed the antiproliferative effects of thiophene derivatives on non-small cell lung cancer (NSCLC) models. Results indicated that compounds similar to 2-(3,4-Dimethoxybenzamido)-4H... demonstrated significant growth inhibition and induced apoptosis through caspase activation .

Material Science

Thiophene derivatives like this compound are utilized in the development of:

  • Organic semiconductors : Their electronic properties make them suitable for use in devices like organic field-effect transistors (OFETs).
  • Organic light-emitting diodes (OLEDs) : The photophysical properties of thiophenes contribute to the efficiency of OLEDs.

Industrial Chemistry

In industrial applications, this compound can serve as:

  • Corrosion inhibitors : Its chemical stability and reactivity can protect metals from corrosion.
  • Synthesis intermediates : It can be used in the synthesis of other complex organic molecules due to its reactive functional groups.

Table 1: Comparative GI50 Values for Related Compounds

Compound NameGI50 (μM)Cell Line Tested
2-(3,4-Dimethoxybenzamido)-4H...<1A549
Nocodazole22.28OVACAR-4
Compound 170.69CAKI-1

This table illustrates the potency of 2-(3,4-Dimethoxybenzamido)-4H... compared to other compounds in inhibiting cell growth.

Case Study: Neuroprotective Potential

Research has indicated that certain thiophene derivatives may enhance cognitive function by inhibiting cholinesterases. This suggests a dual therapeutic potential for treating both neurodegenerative diseases and cancer .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s amide and thiophene functionalities allow it to form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites.

Comparison with Similar Compounds

Key Comparisons:

Substituent Effects: The 3,4-dimethoxy groups on the target compound’s benzamido moiety are stronger electron donors compared to the 3,4-dimethyl groups in Analog 1. This difference may influence binding affinity in biological targets, such as enzymes requiring electron-rich pharmacophores .

Functional Group Impact :

  • The carboxamide group in the target compound and Analog 1 enhances hydrogen-bonding capacity, which is critical for target engagement in drug design. In contrast, Analog 2’s ethyl ester group may serve as a prodrug moiety or synthetic intermediate .

Bioactivity and Applications: While direct bioactivity data for the target compound is unavailable, Analog 1’s inclusion in screening libraries (e.g., ZINC29065) suggests relevance in kinase or protease inhibition studies .

Physicochemical Properties

  • Solubility : The carboxamide group in the target compound and Analog 1 likely improves aqueous solubility compared to Analog 2’s ester group.

Biological Activity

2-(3,4-Dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a synthetic compound belonging to the thiophene derivatives family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features include a cycloheptathiophene core and a 3,4-dimethoxybenzamido group, which contribute to its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors involved in critical biological processes. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes linked to inflammation or cancer progression by binding to their active sites. Such inhibition can lead to reduced cellular proliferation and inflammation .
  • Antiproliferative Activity : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For example, studies have indicated that cyclohepta[b]thiophenes can induce cell cycle arrest and apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including 2-(3,4-Dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide. Research findings indicate:

  • Cell Line Studies : The compound has been evaluated against various cancer cell lines (e.g., A549 lung cancer cells) and has demonstrated submicromolar growth inhibition (GI50 values) indicating potent anticancer activity .
  • Mechanistic Insights : The mechanism involves targeting tubulin polymerization which is crucial for mitosis. Compounds that disrupt microtubule dynamics are known to exhibit anticancer effects by inducing cell cycle arrest and apoptosis .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence supporting the neuroprotective potential of this compound:

  • Cholinesterase Inhibition : Studies have shown that related compounds exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. For instance, certain derivatives showed IC50 values below 15 μM for AChE inhibition .
  • Cognitive Enhancement : Compounds exhibiting cholinesterase inhibition have been linked to improved cognitive functions in preclinical models of Alzheimer’s disease .

Table 1: Biological Activity Summary

Activity TypeEffect DescriptionReference
AnticancerGI50 values in A549 cells < 1 μM ,
Enzyme InhibitionInhibits AChE and BChE ,
Induction of ApoptosisActivates caspases in cancer cells

Table 2: Comparative GI50 Values for Related Compounds

Compound NameGI50 (μM)Cell Line Tested
2-(3,4-Dimethoxybenzamido)-4H...<1A549
Nocodazole22.28OVACAR-4
Compound 17 (related structure)0.69CAKI-1

Case Study 1: Anticancer Efficacy

A study evaluated the antiproliferative effects of several thiophene derivatives on non-small cell lung cancer (NSCLC) models. The results indicated that compounds similar to 2-(3,4-Dimethoxybenzamido)-4H... exhibited significant growth inhibition and induced apoptosis through caspase activation.

Case Study 2: Neuroprotective Potential

Another investigation into the cholinergic system revealed that certain thiophene derivatives could effectively enhance cognitive function by inhibiting cholinesterases. This suggests a dual therapeutic potential for both neurodegenerative diseases and cancer.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3,4-dimethoxybenzamido)-cyclohepta[b]thiophene-3-carboxamide, and what critical reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via a two-step process: (i) coupling of the cycloheptathiophene core with 3,4-dimethoxybenzoyl chloride under anhydrous conditions (e.g., THF or DCM), and (ii) purification via column chromatography (e.g., dichloromethane/ethyl acetate gradients). Key factors include stoichiometric control of the acyl chloride, reaction temperature (20–25°C), and anhydrous solvent systems to prevent hydrolysis . Yield optimization (e.g., 42% in ethanol recrystallization) depends on efficient removal of byproducts like unreacted amines or acylating agents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are key structural features confirmed?

  • Methodological Answer :

  • 1H/13C NMR : The cycloheptane ring protons appear as multiplet signals at δ 1.50–2.75 ppm, while the 3,4-dimethoxybenzamido group shows aromatic protons at δ 7.00–7.50 ppm and methoxy singlets at δ 3.70–3.80 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calcd. 452.1599 vs. found 452.1652), confirming successful acylation .
  • IR : Amide C=O stretches (~1650–1680 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) further confirm functional groups.

Q. How does the compound’s solubility profile impact experimental design in biological assays?

  • Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic cycloheptathiophene core and aromatic substituents. For in vitro assays, dimethyl sulfoxide (DMSO) is recommended as a stock solvent (≤1% v/v to avoid cytotoxicity). Solubility in polar aprotic solvents (e.g., DMF, THF) facilitates synthetic modifications .

Advanced Research Questions

Q. What strategies can mitigate low yields during the acylation step of the cycloheptathiophene core?

  • Methodological Answer : Low yields often arise from steric hindrance at the 2-position of the thiophene ring. Strategies include:

  • Using excess acyl chloride (1.2–1.5 eq) and prolonged reaction times (≥3 hours).
  • Activating the carboxylate intermediate with coupling agents (e.g., HATU, EDCI) to improve electrophilicity .
  • Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) to optimize quenching timing .

Q. How does the compound’s bioactivity correlate with its structural features, particularly the 3,4-dimethoxybenzamido group?

  • Methodological Answer : The 3,4-dimethoxybenzamido moiety enhances binding to hydrophobic enzyme pockets (e.g., HIV-1 RNase H allosteric sites) via π-π stacking and hydrogen bonding. Methoxy groups increase electron density, stabilizing interactions with aromatic residues (e.g., Tyr/Try in catalytic domains). Comparative studies with nitro- or fluoro-substituted analogs show reduced activity, highlighting the critical role of methoxy positioning .

Q. How should researchers address discrepancies in NMR data between synthesized batches?

  • Methodological Answer : Batch-to-batch variations in δ values (e.g., cycloheptane CH2 signals) may indicate conformational flexibility or residual solvents. Steps include:

  • Re-crystallizing the compound in ethanol to remove solvent artifacts.
  • Conducting variable-temperature NMR to assess dynamic effects.
  • Cross-validating with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

Q. What computational approaches predict metabolic stability of this compound in human liver microsomes?

  • Methodological Answer : Density Functional Theory (DFT) can model oxidation sites (e.g., methoxy demethylation). Aldehyde oxidase (AO) susceptibility is predicted via molecular docking (PDB: 4UHW) and QSAR models. In vitro validation involves LC-MS/MS analysis of microsomal incubates to identify phase I metabolites (e.g., hydroxylation at C5 of the cycloheptane ring) .

Methodological Notes

  • Safety : Use gloveboxes for moisture-sensitive steps (e.g., acyl chloride reactions) and adhere to waste disposal protocols for thiophene derivatives .
  • Data Validation : Always cross-check HRMS and NMR data against synthetic intermediates to confirm purity (>95% by HPLC) .

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